Acidocin J1132 -

Acidocin J1132

Catalog Number: EVT-247233
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acidocin J1132 is a bacteriocin produced by the bacterium Lactobacillus acidophilus strain JCM 1132. Bacteriocins are antimicrobial peptides that exhibit inhibitory effects against various bacteria, primarily within the same species or closely related ones. Acidocin J1132 has a narrow antimicrobial spectrum, mainly targeting specific strains of lactobacilli, and is characterized by its stability under various environmental conditions, making it a subject of interest in microbiological and biotechnological research.

Source and Classification

Acidocin J1132 is derived from Lactobacillus acidophilus, a species commonly found in the human gut and fermented foods. This compound belongs to the class II bacteriocins, which are small, heat-stable peptides that do not contain lanthionine. Class II bacteriocins can be further categorized into subclasses based on their structure and mechanism of action. Acidocin J1132 is classified as a subclass IIb bacteriocin, which requires two components for its antimicrobial activity .

Synthesis Analysis

The synthesis of Acidocin J1132 involves several steps, primarily occurring during the logarithmic growth phase of Lactobacillus acidophilus. The production process can be enhanced through specific fermentation conditions, including optimal pH and temperature settings. Acidocin J1132 is purified using methods such as ammonium sulfate precipitation followed by chromatographic techniques like cation exchange and reversed-phase chromatography. These purification steps yield significant increases in specific activity, indicating the effectiveness of these methods in isolating the active components of the bacteriocin .

Molecular Structure Analysis

The molecular structure of Acidocin J1132 consists of two components, designated as α and β. These components differ in their amino acid sequences; specifically, the β component contains an additional glycine residue compared to the α component. The precise characterization of these components involves techniques such as N-terminal amino acid sequencing and mass spectrometry, which provide detailed information about their molecular weights and structural properties .

Structural Data

  • Molecular Weight: The molecular weights of the α and β components have been determined through mass spectrometry.
  • Amino Acid Composition: The specific amino acids involved in the structure contribute to its stability and activity.
Chemical Reactions Analysis

Technical Details

  • Stability: Active over a wide range of pH (5.5-6) and temperatures.
  • Purification Yield: Techniques such as ammonium sulfate precipitation have resulted in significant increases in purity and activity (e.g., over 280-fold increase in specific activity) during isolation processes .
Mechanism of Action

The mechanism of action for Acidocin J1132 involves disrupting the cell membrane integrity of target bacteria. It operates in a voltage-independent manner, leading to efflux of intracellular substances such as glutamate from sensitive bacterial cells. This disruption ultimately results in cell death or inhibition of growth due to loss of essential cellular components .

Process Data

  • Target Cells: Primarily affects closely related lactobacilli.
  • Action Mode: Membrane-active mechanism that does not require voltage gradients for efficacy.
Physical and Chemical Properties Analysis

Acidocin J1132 possesses several notable physical and chemical properties:

  • Physical State: Typically exists in a soluble form when produced in culture.
  • Heat Stability: Remains active after exposure to high temperatures typically used during food processing.
  • pH Stability: Retains antimicrobial activity across a range of pH levels, making it suitable for various applications in food preservation and safety .

Relevant Data

  • Storage Conditions: Stable at 37°C for extended periods without significant loss of activity.
  • Concentration Measurements: Activity measured in arbitrary units (AU) per milliliter, with reported values indicating high potency.
Applications

Acidocin J1132 has significant potential applications in various fields:

  • Food Industry: Acts as a natural preservative to inhibit spoilage organisms and pathogens in fermented products.
  • Probiotics Development: Enhances the health benefits associated with probiotic formulations by providing antimicrobial properties against harmful bacteria.
  • Pharmaceuticals: Investigated for potential use in developing new antimicrobial agents due to its specificity and effectiveness against certain bacterial strains .

Properties

Product Name

Acidocin J1132

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